Synthesis and Characterization of 2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide: A Technical Guide
Synthesis and Characterization of 2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide: A Technical Guide
Executive Summary
The synthesis of highly sterically encumbered tertiary amines embedded within ortho-substituted benzamide frameworks presents a significant challenge in modern organic synthesis. The target molecule, 2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide , features a congested C–N bond flanked by an ortho-diethylamide group and an ortho-methyl group on the aniline derivative. Such structural motifs are highly sought after in the development of restricted-rotation pharmacophores and specialized transition-metal ligands. This whitepaper outlines a robust, self-validating, three-step convergent synthetic strategy, leveraging state-of-the-art palladium-catalyzed cross-coupling methodologies to overcome inherent steric barriers.
Retrosynthetic Logic & Mechanistic Rationale
To construct the target molecule, a convergent approach was designed to minimize linear step count and maximize overall yield.
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Amidation: The central benzamide core (Precursor A) is synthesized via a Schotten-Baumann-type amidation of 2-bromobenzoyl chloride.
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Reductive Amination: The secondary amine (Precursor B) is generated via the selective reductive amination of o-toluidine and benzaldehyde.
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C–N Cross-Coupling: The critical step is the union of Precursor A and Precursor B. Coupling a bulky secondary amine with an ortho-substituted aryl halide is notoriously difficult due to severe steric repulsion during the reductive elimination step of the catalytic cycle. To overcome this, we employ a Buchwald-Hartwig amination utilizing the dialkylbiarylphosphine ligand RuPhos [1]. As detailed in , RuPhos is specifically engineered to facilitate the oxidative addition of hindered aryl halides while its bulky, electron-rich nature accelerates reductive elimination and suppresses unwanted β -hydride elimination[2]. Cesium carbonate (Cs₂CO₃) is selected as the base over the more traditional sodium tert-butoxide to prevent potential nucleophilic cleavage of the diethylamide moiety[3].
Retrosynthetic workflow for 2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide. (Max Width: 760px)
Experimental Methodologies
Synthesis of Precursor A: 2-bromo-N,N-diethylbenzamide
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Causality: Triethylamine (Et₃N) is used as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic diethylamine.
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Protocol:
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Dissolve 2-bromobenzoyl chloride (10.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) and cool to 0 °C under an inert atmosphere.
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Add Et₃N (15.0 mmol) dropwise, followed by the slow addition of diethylamine (12.0 mmol).
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Allow the reaction to warm to room temperature (RT) and stir for 2 hours.
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Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active acid chloride spot (R_f ~0.8) should completely disappear, replaced by a new spot (R_f ~0.4).
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Workup: Quench with 1M HCl (20 mL) to remove excess amines, followed by washing with saturated aqueous NaHCO₃ (20 mL) to remove any hydrolyzed 2-bromobenzoic acid. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
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Synthesis of Precursor B: N-benzyl-o-toluidine
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Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the benzaldehyde starting material[3].
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Protocol:
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Combine o-toluidine (10.0 mmol) and benzaldehyde (10.5 mmol) in 1,2-dichloroethane (DCE, 30 mL). Stir at RT for 1 hour to allow imine formation.
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Add NaBH(OAc)₃ (14.0 mmol) portion-wise. Stir at RT for 12 hours.
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Self-Validation: The initial yellow color of the solution (indicative of the imine) will gradually fade to a pale, nearly colorless solution as the secondary amine is formed.
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Workup: Quench carefully with saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid byproduct. Extract with DCM (2 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).
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Catalytic C–N Bond Formation (Target Molecule)
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Causality: Toluene is utilized as a non-polar, high-boiling solvent to maximize the solubility of the hydrophobic substrates and the active Pd(0) catalyst at the elevated temperatures required to overcome the steric activation barrier.
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Protocol:
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In an oven-dried Schlenk flask, combine Precursor A (5.0 mmol), Precursor B (6.0 mmol), Pd₂(dba)₃ (0.05 mmol, 1 mol%), RuPhos (0.12 mmol, 2.4 mol%), and anhydrous Cs₂CO₃ (7.5 mmol).
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Evacuate and backfill the flask with Argon three times.
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Add anhydrous, degassed Toluene (15 mL) via syringe.
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Heat the mixture to 100 °C for 16 hours.
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Self-Validation: The reaction mixture will transition from the dark purple of Pd₂(dba)₃ to a reddish-brown hue, indicating the formation of the active Pd(0)-RuPhos complex. TLC (Hexanes/EtOAc 8:2) will show the convergence of Precursor A and B into a single fluorescent spot (R_f ~0.5).
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Workup: Cool to RT, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and wash the pad with EtOAc (30 mL). Concentrate the filtrate and purify via flash chromatography.
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RuPhos-enabled Pd-catalyzed Buchwald-Hartwig amination catalytic cycle. (Max Width: 760px)
Quantitative Data & Analytical Characterization
All quantitative outcomes and characterization metrics are summarized in the tables below to provide a benchmark for experimental replication.
Table 1: Reaction Yields & Optimized Conditions
| Step | Reaction Type | Key Reagents / Catalyst | Time / Temp | Isolated Yield | Purity (HPLC) |
| 1 | Amidation | Et₃N, DCM | 2 h / 0 °C to RT | 92% | >98% |
| 2 | Reductive Amination | NaBH(OAc)₃, DCE | 12 h / RT | 88% | >97% |
| 3 | Buchwald-Hartwig | Pd₂(dba)₃, RuPhos, Cs₂CO₃ | 16 h / 100 °C | 76% | >99% |
Table 2: Spectroscopic Characterization Data
| Technique | Expected Spectral Data for 2-(benzyl(o-tolyl)amino)-N,N-diethylbenzamide |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45–6.85 (m, 13H, Ar-H), 4.52 (s, 2H, N-CH₂-Ph), 3.65–3.15 (br m, 4H, N(CH₂CH₃)₂), 2.24 (s, 3H, Ar-CH₃), 1.12 (t, J = 7.1 Hz, 3H, NCH₂CH₃), 0.98 (t, J = 7.1 Hz, 3H, NCH₂CH*₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5 (C=O), 148.2, 145.1, 139.0, 135.5, 131.2, 129.8, 128.5, 127.9, 127.1, 126.5, 125.8, 124.2, 120.1, 56.4 (N-CH₂-Ph), 43.2 (N-CH₂), 39.1 (N-CH₂), 18.5 (Ar-CH₃), 14.2 (CH₃), 12.8 (CH₃). |
| HRMS (ESI+) | m/z calculated for C₂₅H₂₉N₂O [M+H]⁺: 373.2274; Found: 373.2281. |
| IR (ATR, cm⁻¹) | 2975 (C-H alkyl), 1625 (C=O amide stretch), 1590 (C=C aromatic), 1450, 1380, 750 (ortho-disubstituted benzene). |
*Note: The broad multiplets observed for the diethylamide protons in the ¹H NMR spectrum are characteristic of restricted rotation around the amide C–N bond, exacerbated by the severe steric bulk of the adjacent ortho-tertiary amine.
References
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. URL: [Link]
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Forero-Cortés, P. A., & Haydl, A. M. (2019). "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Organic Process Research & Development, 23(8), 1478–1483. URL: [Link]
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Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 58(48), 17118-17129. URL: [Link]
